Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Overview

Description

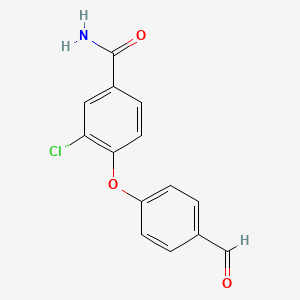

“Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C11H11BrO5 . It has a molecular weight of 303.11 . This compound is also known as "Acetic acid, 2- (2-bromo-4-formyl-6-methoxyphenoxy)-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms . The exact structure can be found in the MOL file associated with its CAS number 676485-01-1 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 303.11 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications

Organic Synthesis and Chemical Reactions

"Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate" serves as a crucial intermediate in the synthesis of complex molecules. For example, its reactions with different amines have been explored to create targeted amides, which are resistant to aminolysis, highlighting its utility in developing substances with specific chemical resistance properties (Novakov et al., 2017). This compound's versatility is further demonstrated in its application in the total synthesis of bisbibenzyls, compounds known for their diverse biological activities. Optimization of reaction conditions to improve yields of such intermediates emphasizes the importance of this compound in synthetic organic chemistry (Lou Hong-xiang, 2012).

Biological Activities and Applications

Although the direct studies on "this compound" focusing on biological activities are limited, related research indicates the potential of its derivatives. For instance, derivatives of bromophenols, which could be structurally related to the compound , have shown significant radical scavenging activity, suggesting potential antioxidant applications. These findings underscore the broader relevance of such compounds in developing natural antioxidants for food or pharmaceutical use (Ke-kai Li et al., 2012).

Antimicrobial and Anticancer Potential

Further extending its utility, derivatives synthesized from similar compounds have been evaluated for antimicrobial activities, indicating the compound's foundational role in creating potential therapeutic agents. The synthesis of novel thiadiazole derivatives from related chemical structures and their significant antimicrobial activity showcases the compound's importance in medicinal chemistry research (M. Noolvi et al., 2016).

Molecular Structure and Supramolecular Chemistry

The compound also plays a key role in understanding molecular structures and interactions. For instance, its derivatives have been used to study supramolecular interactions and tautomerism, providing insights into how molecular arrangements influence chemical properties and reactivity (Ç. Albayrak et al., 2011).

properties

IUPAC Name |

methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTBJCKPTFHJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B3278301.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B3278309.png)

![8-Chloro-6-phenylimidazo[1,2-a]pyrazine](/img/structure/B3278336.png)